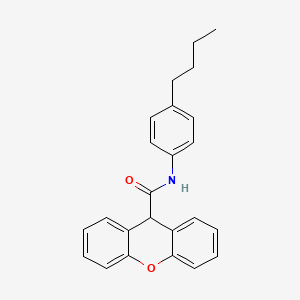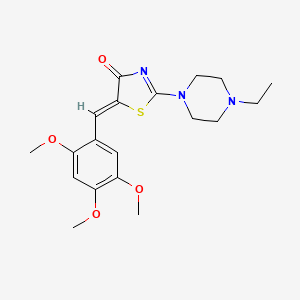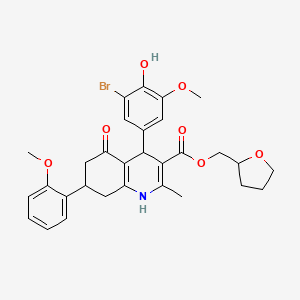
N-(4-butylphenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-9H-xanthene-9-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in optoelectronic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-butylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-butylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(4-butylphenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In bioimaging, the compound’s fluorescence allows it to bind to cellular components, enabling visualization under a fluorescence microscope. In drug delivery, the compound can encapsulate therapeutic agents and release them at targeted sites, enhancing the efficacy and reducing side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-butylphenyl)-9H-xanthene-9-carboxamide
- N-(4-butylphenyl)-9H-xanthene-9-carboxylic acid
- N-(4-butylphenyl)-9H-xanthene-9-carboxylate
Uniqueness
This compound stands out due to its unique combination of a xanthene core and a butylphenyl group, which imparts distinct fluorescent properties and enhances its solubility in organic solvents. This makes it particularly valuable in applications requiring high fluorescence intensity and stability.
Propriétés
Formule moléculaire |
C24H23NO2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C24H23NO2/c1-2-3-8-17-13-15-18(16-14-17)25-24(26)23-19-9-4-6-11-21(19)27-22-12-7-5-10-20(22)23/h4-7,9-16,23H,2-3,8H2,1H3,(H,25,26) |
Clé InChI |
HGDMHAXJQQQRFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11588975.png)
![(3aS,4R,9bR)-6-methoxy-4-(3-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11588977.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-bromobenzoate](/img/structure/B11588984.png)
![5-butyl-6-hydroxy-3-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11588989.png)
![isobutyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589004.png)

![(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11589016.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11589019.png)
![prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11589037.png)
![1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589043.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11589050.png)

![[5-(Benzyloxy)-2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-3-yl]methanol](/img/structure/B11589063.png)
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589066.png)
